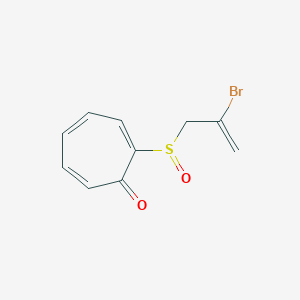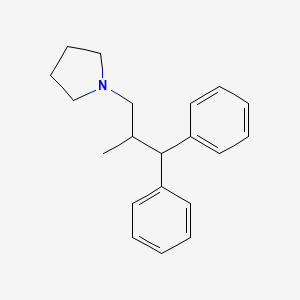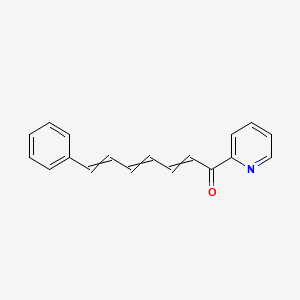![molecular formula C10H12N2O2 B14354889 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one CAS No. 90830-21-0](/img/structure/B14354889.png)
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, and a hydroxyimino group attached to a propanone backbone
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)benzaldehyde and hydroxylamine.
Reaction Conditions: The key reaction involves the condensation of 4-(aminomethyl)benzaldehyde with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The aminomethyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one can be compared with similar compounds such as:
4-(Aminomethyl)benzaldehyde: Lacks the hydroxyimino group, making it less versatile in chemical reactions.
2-(Hydroxyimino)propan-1-one: Lacks the aminomethylphenyl group, limiting its biological applications.
4-(Aminomethyl)phenylhydrazine: Contains a hydrazine group instead of a hydroxyimino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.
Properties
CAS No. |
90830-21-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)10(13)9-4-2-8(6-11)3-5-9/h2-5,14H,6,11H2,1H3 |
InChI Key |
QFJNPEBZJYQGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
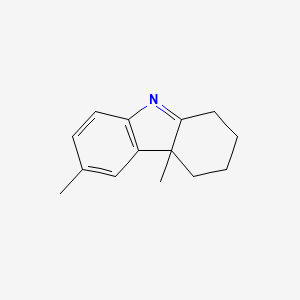
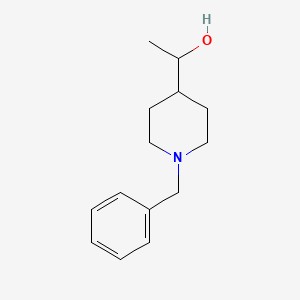
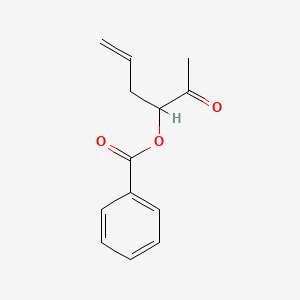
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
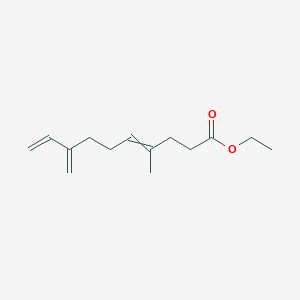
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
